N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group. Sulfonamides are known for their wide range of applications in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups. The 3-chlorophenyl group, hydroxypropyl group, and fluorobenzenesulfonyl group would contribute to the overall structure .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Structural Characteristics and Biological Activities
Structural Influence on Biological Activities
The structural features of N-phenylbenzenesulfonamide derivatives significantly impact their biological activities, including fungicidal activities against pathogens like Pythium ultimum. Studies have quantitatively analyzed these effects using molecular holographic quantitative structure-activity relationships (HQSAR), highlighting the importance of specific substituents for enhanced activity (조윤기, 장기운, 성낙도, 2008).
Synthetic Applications
Enantioselective Synthesis
Enantioselective synthesis is a critical aspect of creating pharmaceuticals. For example, the asymmetric synthesis of 3'-fluorothalidomide showcases the use of N-fluorobenzenesulfonimide (NFSI) for enantiodivergent electrophilic fluorination, demonstrating the utility of NFSI in synthesizing enantiomerically pure compounds (Takeshi Yamamoto et al., 2011).
Chemical Transformations and Reactivity
Aminochlorination and Diamination
The development of novel synthetic methodologies, such as the aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA) and the diamination of unactivated alkenes with NFBS, highlights the versatility of these compounds in introducing nitrogen functionalities into organic molecules. These reactions provide efficient pathways for generating structurally diverse compounds, essential for drug discovery and development (Xiao-Qiu Pu et al., 2016); (Paul A. Sibbald, F. Michael, 2009).
Drug-Tubulin Interactions
Binding to Tubulin
Research has revealed that certain sulfonamide drugs bind to the colchicine site of tubulin, affecting tubulin polymerization. This interaction is crucial for understanding the mechanism of action of potential anticancer agents. For instance, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-fluoro-4-methoxyphenyl)pentafluorobenzenesulfonamide have been identified to inhibit tubulin polymerization, providing insights into the design of new antimitotic agents (Mithu Banerjee et al., 2005).
Safety And Hazards
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c16-12-5-3-4-11(10-12)14(19)8-9-18-22(20,21)15-7-2-1-6-13(15)17/h1-7,10,14,18-19H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKJHNRCUOKTEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide |
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